molecular formula C45H66N18O7S B052475 Antileukinate CAS No. 138559-60-1

Antileukinate

Katalognummer B052475
CAS-Nummer: 138559-60-1
Molekulargewicht: 1003.2 g/mol
InChI-Schlüssel: FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of proteins similar to Antileukinate, such as interleukins, often involves automated chemical synthesis techniques. Clark-Lewis et al. (1986) demonstrated that interleukin-3 (IL-3), a protein comprising 140 amino acids, can be chemically synthesized using an automated peptide synthesizer, maintaining biological activities attributed to the native IL-3 (Clark-Lewis et al., 1986).

Molecular Structure Analysis

The molecular structure of interleukins, which are similar to Antileukinate, has been elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy. For instance, Clore et al. (1991) solved the solution structure of the interleukin-8 (IL-8) dimer using NMR spectroscopy and hybrid distance geometry-dynamical simulated annealing calculations (Clore et al., 1991).

Chemical Reactions and Properties

Interleukins, which are functionally related to Antileukinate, demonstrate a variety of chemical reactions and properties. For example, Duncan and Berman (1991) investigated the effects of interleukin (IL) 6 on connective tissue-related biosynthetic functions, showing IL-6's ability to influence collagen and glycosaminoglycan production (Duncan & Berman, 1991).

Physical Properties Analysis

Research on the physical properties of interleukins, akin to Antileukinate, reveals important aspects about their stability and behavior under different conditions. Murar et al. (2020) reported on the chemical synthesis of interleukin-2 (IL-2) variants and their stability against reducing agents, providing insight into the physical stability of such proteins (Murar et al., 2020).

Chemical Properties Analysis

The chemical properties of interleukins, which share characteristics with Antileukinate, have been extensively studied. Sabat et al. (2010) discussed interleukin (IL)-10's role as an anti-inflammatory cytokine, highlighting its significant chemical properties in modulating immune responses (Sabat et al., 2010).

Wissenschaftliche Forschungsanwendungen

  • Inhibition of Adenocarcinoma Growth : Antileukinate, a hexapeptide, was found to inhibit the binding of growth-related oncogene (GROα) and interleukin-8 (IL-8) to specific receptors on adenocarcinoma cells, which are types of cancer cells. This inhibition led to reduced proliferation of adenocarcinomas, suggesting its potential use in treating lung, stomach, and colon adenocarcinomas (Fujisawa et al., 2000).

  • Applications in Treating Acute Lung Injury : Antileukinate was shown to suppress bleomycin-induced acute lung injury in mice. It effectively reduced inflammatory cell infiltration and interstitial lung edema. These findings suggest that Antileukinate can inhibit acute lung injury by suppressing neutrophil mobilization induced by CXC-chemokines (Hayashi et al., 2002).

  • Inhibition of IL-17A in Crohn's Disease : Secukinumab, an anti-interleukin (IL)-17A monoclonal antibody, was studied for its effectiveness in treating active Crohn's disease. However, the trial showed that IL-17A blockade was ineffective and associated with higher rates of adverse events compared to placebo (Hueber et al., 2012).

  • Therapeutic Potential in Various Diseases : A broad range of studies investigates the potential of blocking interleukin-1 in treating inflammation and various diseases. Targeted delivery of IL-1 blockers, like Antileukinate, may be effective in managing acute inflammation and sepsis syndromes, considering their role in modulating the immune response (Oberholzer et al., 2002).

Zukünftige Richtungen

While specific future directions for Antileukinate are not mentioned in the searched resources, the field of drug development continues to evolve with ongoing research into new therapeutic compounds and treatment strategies .

Eigenschaften

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antileukinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antileukinate
Reactant of Route 2
Antileukinate
Reactant of Route 3
Antileukinate
Reactant of Route 4
Antileukinate
Reactant of Route 5
Antileukinate
Reactant of Route 6
Antileukinate

Citations

For This Compound
190
Citations
M Bhatia, A Hegde - Regulatory peptides, 2007 - Elsevier
… This study aims to evaluate the effect of treatment with antileukinate on acute pancreatitis and the associated lung injury in mice. Acute pancreatitis was induced in adult male Swiss …
Number of citations: 96 www.sciencedirect.com
S Hayashi, J Yatsunami, Y Fukuno, M Kawashima… - Lung, 2002 - Springer
… of subcutaneously administered Antileukinate on experimental … that treatment with Antileukinate markedly suppressed … were significantly decreased in the Antileukinate-treated group. …
Number of citations: 35 link.springer.com
N Fujisawa, S Hayashi, A Kurdowska, FK Carr… - Cytokine, 1999 - Elsevier
… antileukinate, a potent α-chemokine receptor inhibitor, on [125I]GROα binding. Antileukinate … Antileukinate was not cytotoxic, with no decrease in cell viability in the presence of 100 μM …
Number of citations: 27 www.sciencedirect.com
Y Fukuno, S Hayashi, K Kohsa, N Fujisawa… - Cytokine, 2003 - Elsevier
… the effects of Antileukinate on … that Antileukinate also inhibited binding of radiolabeled eotaxin to human eosinophils. In this study, we extended this finding and found that Antileukinate …
Number of citations: 6 www.sciencedirect.com
N Fujisawa, Y Sakao, S Hayashi, WA Hadden III… - Journal of cancer …, 2000 - Springer
… specific receptors on adenocarcinoma cells, antileukinate could act as a growth suppressant … Furthermore, antileukinate inhibits the proliferation of each of the cancer cell lines tested in …
Number of citations: 58 link.springer.com
JH Min, CN Codipilly, S Nasim… - Respiratory …, 2012 - respiratory-research.biomedcentral …
… received a daily intraperitoneal injection of Antileukinate. Antileukinate-treated Tg mice had … oxidative stress compared to Antileukinate-treated WT mice (p < 0.05) or Antileukinate-non-…
N Fujisawa, S Hayashi, EJ Miller - Melanoma Research, 1999 - journals.lww.com
… These findings suggest that antileukinate inhibits the growth of melanoma cells by … This suggests a possible use of a-chemokine receptor inhibitors such as antileukinate in the …
Number of citations: 33 journals.lww.com
S Hayashi, A Kurdowska, AB Cohen… - The Journal of …, 1997 - Am Soc Clin Investig
… tested the ability of antileukinate to suppress autostimulatory … the time dependent breakdown of antileukinate by Hs 294T … antileukinate every 24 h to maintain the effect of antileukinate…
Number of citations: 36 www.jci.org
C Palestro, H Linge, K Nichols, K Ochani, E Miller… - 2010 - Soc Nuclear Med
367 Objectives To determine the potential use of 111 In-labeled leukocytes (WBC*) to monitor neutrophil trafficking during pulmonary inflammation. Methods 23 adult Fisher 344 rats …
Number of citations: 0 jnm.snmjournals.org
EJ Miller, AB Cohen, BT Peterson - Inflammation Research, 1996 - Springer
… Furthermore, if the influx of neutrophils could be inhibited from entering the lungs by the action of antileukinate, we believe that this peptide, or a derivative, may be useful in the therapy …
Number of citations: 40 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.